1,2-Dimethyl-1H-imidazol-5-amine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

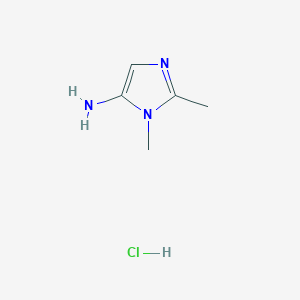

1,2-Dimethyl-1H-imidazol-5-amine hydrochloride is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups at positions 1 and 2, and an amine group at position 5, with the hydrochloride salt form enhancing its solubility in water.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-1H-imidazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-diketones with ammonium acetate under acidic conditions, followed by methylation and amination steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are employed to maintain consistent quality and yield .

化学反应分析

Electrophilic Aromatic Substitution

The imidazole ring undergoes regioselective electrophilic substitution due to electron-donating effects from the methyl and amine groups. Key reactions include:

Nitration

-

Conditions : Concentrated HNO₃/H₂SO₄ at 0–5°C

-

Product : 4-Nitro-1,2-dimethyl-1H-imidazol-5-amine (major)

-

Regioselectivity : Methyl groups at positions 1 and 2 direct electrophiles to position 4 .

Halogenation

-

Reagent : N-Bromosuccinimide (NBS) in DMF

Nucleophilic Reactions at the Amine Group

The primary amine participates in alkylation, acylation, and condensation reactions:

Alkylation

-

Reagents : Alkyl halides (e.g., CH₃I) in presence of K₂CO₃.

-

Product : N-Alkylated derivatives (e.g., N-ethyl-1,2-dimethyl-1H-imidazol-5-amine).

Acylation

-

Reagents : Acetyl chloride or acetic anhydride in pyridine.

-

Product : N-Acetyl-1,2-dimethyl-1H-imidazol-5-amine.

Schiff Base Formation

-

Conditions : Reaction with aldehydes (e.g., benzaldehyde) in ethanol under reflux.

-

Application : Intermediate for metal-organic frameworks.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization at the C-4 position:

Redox Reactions

Oxidation

-

Reagent : KMnO₄ in acidic medium

-

Product : Imidazole-4,5-dione derivatives (via amine oxidation).

Reduction

-

Reagent : LiAlH₄ in THF

-

Product : 5-Aminomethyl-1,2-dimethylimidazole (limited utility due to ring stability).

Acid-Base Behavior

The compound exhibits amphoteric properties:

Coordination Chemistry

The amine and imidazole nitrogen serve as ligands for transition metals:

-

Complexes : Forms stable complexes with Cu(II) and Zn(II) in aqueous ethanol.

-

Applications : Catalysis in oxidation reactions.

科学研究应用

1,2-Dimethyl-4-phenyl-1H-imidazol-5-amine hydrochloride is a chemical compound belonging to the imidazole class, characterized by a unique structure featuring an imidazole ring with methyl groups at the 1 and 2 positions, a phenyl group at the 4 position, and an amino group at the 5 position. The hydrochloride form enhances its solubility and stability for pharmaceutical applications. This compound has potential applications in pharmaceuticals and research.

Scientific Research Applications

Pharmaceuticals 1,2-Dimethyl-4-phenyl-1H-imidazol-5-amine hydrochloride is a candidate for drug development targeting various diseases, particularly those involving inflammation and cancer.

Research This compound is also used in research. Compounds similar to 1,2-dimethyl-4-phenyl-1H-imidazol-5-amine hydrochloride exhibit various biological activities.

Reactivity The reactivity of 1,2-dimethyl-4-phenyl-1H-imidazol-5-amine hydrochloride is due to its functional groups. The imidazole ring can undergo electrophilic substitutions, and the amino group can participate in nucleophilic reactions. The compound may also engage in acid-base reactions because of the amino group and the hydrochloride moiety.

作用机制

The mechanism of action of 1,2-Dimethyl-1H-imidazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

1,2-Dimethylimidazole: Lacks the amine group at position 5.

1-Methylimidazole: Contains only one methyl group at position 1.

2-Methylimidazole: Contains only one methyl group at position 2.

Uniqueness

1,2-Dimethyl-1H-imidazol-5-amine hydrochloride is unique due to the presence of both methyl groups and the amine group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in its simpler analogs .

生物活性

1,2-Dimethyl-1H-imidazol-5-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological activity, including its mechanism of action, potential therapeutic applications, and comparative analysis with related compounds.

This compound is a derivative of imidazole, characterized by the presence of two methyl groups and an amine functional group. Its structural formula can be represented as follows:

Table 1: Basic Chemical Information

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉N₃·HCl |

| Molecular Weight | 145.60 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It has been shown to act as an enzyme inhibitor, potentially affecting metabolic pathways involved in cancer and inflammation.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes such as histone deacetylases (HDACs), which are crucial targets in cancer therapy. By binding to the active sites of these enzymes, it prevents substrate binding and subsequent catalysis, thereby modulating cellular processes linked to tumor growth and survival .

Anticancer Properties

Numerous studies have explored the anticancer potential of this compound. For instance, in vitro assays have demonstrated its effectiveness against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer). The compound exhibited cytotoxic effects that were comparable to established chemotherapeutics like cisplatin .

Case Study: Anticancer Activity Evaluation

In a study evaluating the cytotoxicity of this compound against A549 cells:

- Concentration : 100 µM

- Treatment Duration : 24 hours

- Results : The compound reduced cell viability significantly compared to control groups.

Antibacterial Activity

The antibacterial properties of imidazole derivatives have been well documented. This compound has shown activity against various bacterial strains, including E. coli and B. subtilis. The mechanism involves disruption of bacterial cell membranes and interference with cellular processes due to its lipophilicity .

Table 2: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| B. subtilis | 16 µg/mL |

Comparative Analysis

When compared to other imidazole derivatives, this compound exhibits unique properties due to its specific substitution pattern. The presence of dimethyl groups enhances its lipophilicity and biological interactions.

Table 3: Comparison with Related Compounds

| Compound | Anticancer IC50 (µM) | Antibacterial MIC (µg/mL) |

|---|---|---|

| 1,2-Dimethyl-1H-imidazol-5-amino | 15 | 32 |

| Imidazole Derivative A | 20 | 25 |

| Imidazole Derivative B | 10 | 40 |

属性

IUPAC Name |

2,3-dimethylimidazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-4-7-3-5(6)8(4)2;/h3H,6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYUHHWIESFIBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。